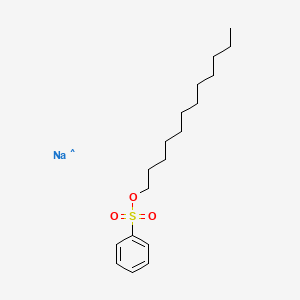

Sodium 4-(1-ethyldecyl)benzenesulfonate

Descripción general

Descripción

Sodium 4-(1-ethyldecyl)benzenesulfonate is a widely used anionic surfactant with the chemical formula C18H29NaO3S and a molecular weight of 348.48 . It is commonly found in household cleaning products, industrial applications, and scientific research due to its excellent wetting, dispersion, decontamination, and antibacterial properties . This compound is typically a white or yellowish powder or flake solid that is easily soluble in water, forming a translucent solution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium dodecyl benzenesulfonate involves three main steps: alkylation, sulfonation, and neutralization .

Alkylation: Benzene reacts with dodecyl olefin to form dodecyl benzene.

Sulfonation: Dodecyl benzene is then sulfonated with sulfur trioxide (SO3) to produce dodecyl benzene sulfonic acid.

Neutralization: The sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield sodium dodecyl benzenesulfonate.

Industrial Production Methods: In industrial settings, the production process involves the use of a continuous reactor system where benzene and dodecyl olefin are fed into an alkylation reactor. The resulting dodecyl benzene is then transferred to a sulfonation reactor where it reacts with sulfur trioxide. The sulfonated product is subsequently neutralized with sodium hydroxide in a neutralization reactor, and the final product is dried to obtain a free-flowing powder .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 4-(1-ethyldecyl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding hydrocarbons.

Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under controlled conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Hydrocarbons.

Substitution: Various substituted benzenesulfonates.

Aplicaciones Científicas De Investigación

Chemical Applications

Surfactant in Synthesis:

Sodium 4-(1-ethyldecyl)benzenesulfonate is primarily utilized as a surfactant in the synthesis of nanoparticles. Its ability to stabilize dispersions makes it crucial in the production of various nanomaterials, enhancing their stability and functionality.

Reactions:

The compound undergoes several chemical reactions, including:

- Oxidation: Can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

- Reduction: Reduced to hydrocarbons with reducing agents such as lithium aluminum hydride or hydrogen gas.

- Substitution: Engages in substitution reactions where the sulfonate group can be replaced by other functional groups.

Biological Applications

Cell Membrane Preparation:

In biological research, this compound is employed in the preparation of cell membranes. Its surfactant properties facilitate the extraction and stabilization of membrane proteins, which are critical for studying cellular functions.

Protein Extraction:

The compound is also used in protein extraction processes, aiding in the solubilization of proteins from cellular structures. This application is vital for biochemical studies and protein characterization.

Medical Applications

Drug Delivery Systems:

this compound plays a significant role in drug delivery systems. Its surfactant properties enhance the solubility and bioavailability of poorly soluble drugs, making it an essential component in pharmaceutical formulations.

Emulsifying Agent:

In medicine, it serves as an emulsifying agent, stabilizing emulsions in various topical and injectable formulations. This ensures that active ingredients are evenly distributed and remain effective over time.

Industrial Applications

Detergents and Emulsifiers:

The compound is widely used in the formulation of detergents and emulsifiers. Its surfactant properties allow for effective cleaning and emulsification processes, making it a staple ingredient in household and industrial cleaning products .

Pesticide Formulations:

this compound is included in pesticide formulations as a surfactant, improving the spreadability and adherence of active ingredients on plant surfaces. It enhances the efficacy of pesticides by ensuring thorough coverage .

Case Study 1: Nanoparticle Synthesis

In a study on nanoparticle synthesis, this compound was utilized to stabilize gold nanoparticles. The results indicated that the surfactant significantly improved the dispersion stability of nanoparticles, leading to enhanced optical properties suitable for biomedical applications.

Case Study 2: Protein Solubilization

A research project focusing on membrane protein extraction demonstrated that this compound effectively solubilized membrane proteins from E. coli cells. The extracted proteins maintained their functional integrity, facilitating subsequent biochemical assays.

Mecanismo De Acción

The mechanism of action of sodium dodecyl benzenesulfonate involves its ability to reduce surface tension and form micelles. The hydrophobic dodecyl chain interacts with non-polar substances, while the hydrophilic sulfonate group interacts with water, allowing it to effectively emulsify and disperse oils and other hydrophobic materials . This property is crucial in its role as a surfactant in various applications, including enhanced oil recovery and cleaning products .

Comparación Con Compuestos Similares

Sodium dodecyl sulfate (SDS): Another widely used anionic surfactant with similar properties but different structural characteristics.

Hexadecyltrimethylammonium bromide (CTAB): A cationic surfactant used in similar applications but with different ionic properties.

Propiedades

Fórmula molecular |

C18H30NaO3S |

|---|---|

Peso molecular |

349.5 g/mol |

InChI |

InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;/h11-13,15-16H,2-10,14,17H2,1H3; |

Clave InChI |

GVGUFUZHNYFZLC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.[Na] |

melting_point |

>300 °C |

Descripción física |

WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. |

Solubilidad |

Solubility in water, g/100ml at 25 °C: 20 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.